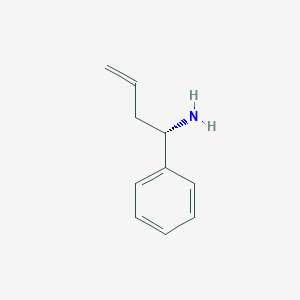

(S)-1-PHENYLBUT-3-EN-1-AMINE

Description

Overview of Chiral Amines in Organic Synthesis

Chiral amines are organic compounds containing a nitrogen atom bonded to four different substituents, rendering the nitrogen or an adjacent carbon atom a stereocenter. These molecules are of immense importance in organic synthesis, serving a variety of functions. sigmaaldrich.comsigmaaldrich.com They are frequently used as resolving agents to separate mixtures of enantiomers, as chiral auxiliaries to guide the stereochemical outcome of a reaction, and as fundamental building blocks for the synthesis of more complex chiral molecules. sigmaaldrich.comsigmaaldrich.com The prevalence of chiral amine motifs in natural products, pharmaceuticals, and agrochemicals underscores their significance. researchgate.netnih.gov In fact, a substantial percentage of top-selling small-molecule drugs contain at least one nitrogen atom, with many featuring a chiral amine structure. researchgate.netnih.gov The development of methods for their synthesis, including asymmetric reductive amination and catalytic asymmetric hydrogenation, remains an active area of research. researchgate.netnih.gov

Importance of Homoallylic Amines as Chiral Building Blocks

Homoallylic amines are a specific class of chiral amines characterized by the presence of a carbon-carbon double bond at the C-3 and C-4 positions relative to the amino group. This structural feature makes them exceptionally versatile chiral building blocks in organic synthesis. thieme-connect.com The alkene functionality can be readily transformed into a wide array of other functional groups, such as alcohols, epoxides, and cyclopropanes, providing access to a diverse range of multifunctional compounds. thieme-connect.com Furthermore, the homoallylic amine scaffold is a key intermediate in the synthesis of numerous natural products and nitrogen-containing heterocyclic compounds. thieme-connect.comacs.org The development of new and efficient methods for the asymmetric synthesis of homoallylic amines is, therefore, a topic of considerable interest to the synthetic chemistry community. acs.org

Unique Structural Features and Stereochemical Aspects of (S)-1-Phenylbut-3-en-1-amine

This compound is a prototypical chiral homoallylic amine. Its structure features a stereogenic center at the carbon atom bonded to both the phenyl group and the amino group. The "(S)" designation refers to the specific spatial arrangement of the substituents around this chiral center. The molecule also possesses a terminal double bond, which is a key site for further chemical modifications. The combination of a chiral center and a reactive double bond within a relatively simple framework makes this compound a highly valuable and sought-after building block for the synthesis of more complex, enantiomerically pure compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| IUPAC Name | (1S)-1-phenylbut-3-en-1-amine |

| CAS Number | 130608-03-6 |

| InChI Key | FAOYSBDLLGZOKF-JTQLQIEISA-N |

| SMILES | C=CCC@HN |

Data sourced from multiple chemical suppliers and databases. ambeed.comnih.gov

Historical Context and Evolution of Research on this Class of Compounds

The study of chiral homoallylic amines has evolved significantly over the past few decades. beilstein-journals.orgnih.gov Early methods for their synthesis often relied on the use of stoichiometric chiral reagents or auxiliaries. beilstein-journals.orgnih.gov These approaches, while effective, can be less atom-economical and may require additional steps for the removal of the chiral auxiliary. thieme-connect.com

More recently, the focus has shifted towards the development of catalytic asymmetric methods for the synthesis of chiral homoallylic amines. beilstein-journals.orgnih.gov This includes the use of transition-metal catalysts and organocatalysts, which can generate the desired enantiomer with high selectivity using only a small amount of a chiral catalyst. beilstein-journals.orgnih.gov The allylation of imines has emerged as a key strategy in this regard. nih.govbeilstein-journals.orgnih.gov The development of novel catalysts and reaction conditions continues to expand the scope and efficiency of these transformations, making chiral homoallylic amines like this compound more accessible for a wide range of synthetic applications. beilstein-journals.orgnih.gov

Properties

IUPAC Name |

(1S)-1-phenylbut-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6,11H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOYSBDLLGZOKF-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 1 Phenylbut 3 En 1 Amine

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner. Methodologies including transition metal-catalyzed hydrogenation, biocatalysis, organocatalysis, and the use of chiral auxiliaries have been successfully employed.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Enamines

Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines from prochiral imines and enamines. acs.org This approach typically involves the use of chiral phosphine (B1218219) ligands complexed with transition metals such as iridium, rhodium, or palladium. nih.govdicp.ac.cn For the synthesis of (S)-1-Phenylbut-3-en-1-amine, a plausible precursor would be an imine formed from a ketone like (E)-4-phenylbut-3-en-2-one. The subsequent hydrogenation of the C=N double bond, guided by a chiral catalyst, establishes the stereocenter at the C1 position.

Iridium catalysts, in particular, have shown exceptional efficiency in the asymmetric hydrogenation of various imines. chinesechemsoc.orgacs.org For instance, iridium complexes bearing P-stereogenic phosphino-oxazoline ligands have been successfully applied to the asymmetric hydrogenation of challenging substrates like N-Boc-2,3-diarylallyl amines, which are structurally analogous to the precursors of the target molecule. nih.gov These reactions proceed with high conversion and excellent enantioselectivity under optimized conditions. nih.gov The choice of ligand, solvent, and reaction conditions is crucial for achieving high stereocontrol. acs.org

| Catalyst System | Substrate Type | Conditions | Conversion (%) | ee (%) | Ref |

| [Ir(COD)Cl]₂ / (Sp,R,S)-ThrePHOX | N-Boc-2,3-diarylallyl amine | CH₂Cl₂, 50 bar H₂, 25°C, 12h | >99 | 99 | nih.gov |

| [Ir(COD)Cl]₂ / (Sp,R,S)-ThrePHOX | N-Boc-2,3-diarylallyl amine | TFE, 50 bar H₂, 25°C, 1h | >99 | 99 | nih.gov |

| Rhodium / (R)-SDP | (Z)-β-Branched Enamide | Toluene, 20 atm H₂, 40°C, 24h | 100 | 96 | rsc.org |

Table 1: Representative examples of transition metal-catalyzed asymmetric hydrogenation for the synthesis of chiral amines.

Biocatalytic Synthesis using Amine Transaminases (ATAs)

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral amines. Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.gov This methodology allows for the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity.

The synthesis of this compound can be envisioned starting from the prochiral ketone 1-phenyl-3-butanone. An (S)-selective amine transaminase can convert this ketone into the desired (S)-amine. Research on the closely related substrate 4-phenyl-2-butanone has demonstrated the feasibility of this approach. Transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) have been shown to effectively catalyze the amination of this substrate to produce the corresponding chiral amine with high stereoselectivity. mdpi.comnih.gov

| Enzyme | Substrate | Amine Donor | Conditions | Yield (%) | ee (%) | Ref |

| CviTA | 4-phenyl-2-butanone | L-Alanine (20-fold excess) | pH 7.5, 30°C, 8h | >60 | ~90 (S) | mdpi.comnih.gov |

| VflTA | 4-phenyl-2-butanone | L-Alanine (20-fold excess) | pH 7.5, 30°C, 8h | >60 | ~90 (S) | mdpi.comnih.gov |

Table 2: Biocatalytic asymmetric synthesis of a structural analog of this compound using amine transaminases.

Enzymatic kinetic resolution is a widely used technique for separating racemic mixtures of chiral compounds. This method relies on the differential rate of reaction of two enantiomers with an enzyme. For racemic 1-phenylbut-3-en-1-amine, a lipase can be used to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product.

Candida antarctica lipase B (CALB) is a particularly robust and selective biocatalyst for the kinetic resolution of chiral amines. nih.govrsc.org The resolution process involves the treatment of the racemic amine with an acyl donor in the presence of the lipase. The enzyme preferentially catalyzes the acylation of one enantiomer (typically the R-enantiomer), leaving the other (S)-enantiomer unreacted. By stopping the reaction at approximately 50% conversion, both the acylated product and the remaining amine can be obtained with high enantiomeric excess. organic-chemistry.org The choice of acylating agent and solvent is critical for achieving high enantioselectivity. nih.gov

| Enzyme | Substrate | Acylating Agent | Conditions | Conversion (%) | ee (%) of remaining amine | Ref |

| CALB-MNPs | rac-4-phenylbutan-2-amine | Isopropyl 2-ethoxyacetate | Toluene, 30°C, 24h | 47.9 | >99 (S) | nih.gov |

| Novozym 435 | rac-1-phenylethan-1-amine | Isopropyl 2-ethoxyacetate | Toluene, 30°C, 24h | 49.8 | 98.8 (S) | nih.gov |

Table 3: Enzymatic kinetic resolution of racemic amines using Candida antarctica lipase B (CALB).

A significant challenge in ATA-catalyzed reactions is the unfavorable thermodynamic equilibrium, which often limits the product yield. mdpi.comnih.gov To overcome this limitation, cascade systems have been developed. These systems couple the transamination reaction with a subsequent reaction that removes a byproduct, thereby driving the equilibrium towards product formation. chinesechemsoc.orgacs.org

A highly effective strategy involves coupling the amine transaminase with a pyruvate (B1213749) decarboxylase (PDC). mdpi.comnih.gov In this system, L-alanine is commonly used as the amine donor. The transamination reaction produces the desired chiral amine and pyruvate as a byproduct. The PDC then irreversibly converts the pyruvate into acetaldehyde and carbon dioxide. mdpi.comnih.gov The removal of pyruvate shifts the equilibrium of the transamination reaction, leading to significantly higher conversions and yields of the chiral amine product. mdpi.comnih.gov This one-pot, multi-enzymatic system represents an efficient and elegant approach to chiral amine synthesis. beilstein-journals.org

| Enzyme System | Substrate | Amine Donor | Conditions | Conversion (%) | ee (%) | Ref |

| CviTA-PDC | 4-phenyl-2-butanone | L-Alanine | pH 7.5, 30°C | Dramatically enhanced vs. CviTA alone | ~90 (S) | mdpi.comnih.gov |

| VflTA-PDC | 4-phenyl-2-butanone | L-Alanine | pH 7.5, 30°C | Dramatically enhanced vs. VflTA alone | ~90 (S) | mdpi.comnih.gov |

Table 4: Enhanced synthesis of a chiral amine analog using an ATA-PDC cascade system.

Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. For the synthesis of homoallylic amines like this compound, the asymmetric allylation of imines is a key strategy. nih.govresearchgate.net Chiral primary amine-thioureas have emerged as powerful bifunctional organocatalysts for a variety of asymmetric reactions. researchgate.netrsc.org

In this approach, the primary amine moiety of the catalyst activates an aldehyde or ketone through the formation of an enamine or iminium ion, while the thiourea (B124793) moiety acts as a hydrogen-bond donor to activate the other reactant and control the stereochemistry of the reaction. rsc.org The asymmetric Michael addition of aldehydes to nitroolefins, catalyzed by chiral primary amine-thioureas, showcases the effectiveness of this dual activation strategy, affording products with high enantioselectivity. rsc.org A similar principle can be applied to the asymmetric allylation of imines, where the thiourea group would activate the imine for nucleophilic attack by an allylating agent.

| Catalyst | Reaction Type | Substrates | Yield (%) | ee (%) | Ref |

| Chiral Primary Amine-Thiourea | Michael Addition | Isobutyraldehyde, β-Nitrostyrene | 98 | 90 | rsc.org |

| Chiral Primary Amine-Thiourea | Michael Addition | Cyclohexanone, β-Nitrostyrene | 99 | 99 | rsc.org |

Table 5: Representative enantioselective reactions catalyzed by chiral primary amine-thiourea organocatalysts.

Strategies involving Chiral Auxiliaries and their Removal

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of this compound, a prominent approach involves the use of a chiral sulfinamide auxiliary, such as Ellman's auxiliary ((R)- or (S)-tert-butanesulfinamide). osi.lv This method begins with the condensation of the chiral sulfinamide with benzaldehyde to form a chiral N-sulfinyl imine. The subsequent diastereoselective addition of an allyl nucleophile, such as allylmagnesium bromide, to the C=N bond is directed by the chiral sulfinyl group. wikipedia.org The bulky tert-butyl group effectively shields one face of the imine, leading to the preferential formation of one diastereomer. The final step involves the removal of the sulfinamide auxiliary under acidic conditions to yield the enantiomerically enriched primary amine. osi.lv

| Chiral Auxiliary | Reaction | Substrates | Diastereomeric Ratio (dr) | Ref |

| (R)-tert-Butanesulfinamide | Allylation | N-sulfinyl imine from Benzaldehyde, Allylmagnesium bromide | >95:5 | wikipedia.orgosi.lv |

| Evans Oxazolidinone | Alkylation | N-acyloxazolidinone, Alkyl halide | >99:1 | santiago-lab.com |

Table 6: Diastereoselective synthesis using chiral auxiliaries.

Enantioselective Alkylations and Allylations

The direct asymmetric allylation of imine derivatives stands as a powerful and convergent strategy for the synthesis of chiral homoallylic amines like this compound. This approach typically involves the reaction of an achiral imine, derived from benzaldehyde, with an allylmetal reagent in the presence of a chiral catalyst.

Pioneering work in this area has demonstrated the efficacy of chiral diol catalysts in promoting the enantioselective allylboration of acyl imines. In this method, an N-acylated imine is reacted with an allylic boronate, such as allyldiisopropoxyborane. The chiral catalyst, for example, a binaphthol (BINOL)-derived diol, orchestrates the facial selectivity of the nucleophilic attack on the imine, leading to the formation of the desired enantiomerically enriched product. High yields and excellent enantioselectivities are achievable for a range of aromatic and aliphatic imines using this organocatalytic approach nih.govbeilstein-journals.org.

A key advantage of this methodology is the ability to use bench-stable reagents and catalysts under relatively mild conditions. The specific choice of the chiral ligand or catalyst is crucial for achieving high levels of stereocontrol.

Table 1: Organocatalytic Asymmetric Allylation of N-Acylimines Data derived from studies on various aromatic and aliphatic N-acylimines.

| Catalyst (mol%) | Allyl Source | Imine Substrate | Yield (%) | Enantiomeric Ratio (er) |

| (S)-3,3'-Ph₂-BINOL (15%) | Allyldiisopropoxyborane | N-Benzoylbenzaldimine | 75-94 | 95:5 - 99.5:0.5 |

Stereoselective Conversion from Precursors

From Chiral Alcohols (e.g., (S)-1-phenylbut-3-en-1-ol)

An established route to chiral amines involves the stereospecific conversion of a corresponding chiral alcohol. For the synthesis of this compound, the precursor (S)-1-phenylbut-3-en-1-ol is utilized. This pathway relies on the principle of converting the hydroxyl group into a suitable leaving group, followed by nucleophilic substitution with a nitrogen source.

One common strategy involves activating the alcohol as a sulfonate ester (e.g., tosylate or mesylate). Subsequent reaction with sodium azide, a reliable nitrogen nucleophile, proceeds via an Sₙ2 mechanism, causing an inversion of the stereocenter. The resulting chiral azide is then reduced to the primary amine, typically using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, a step that does not affect the stereocenter. To produce (S)-amine from (S)-alcohol, this sequence would require a double inversion. Alternatively, the Mitsunobu reaction allows for the direct conversion of an alcohol to an azide with a clean inversion of stereochemistry.

From Imine and Aldimine Intermediates

The synthesis of this compound from imine and aldimine intermediates is closely related to the enantioselective allylation methods described previously. In these strategies, an imine, formed by the condensation of benzaldehyde with an amine (such as ammonia or a primary amine), serves as the electrophile for an enantioselective allylation.

The imine can be either pre-formed and isolated or, more commonly, generated in situ. The in situ generation is often preferred as many simple imines can be unstable and prone to hydrolysis or oligomerization. A modern approach involves the one-pot reaction of an aldehyde, an amine source (like an N-Boc carbamate), and an allylsilane in the presence of a dual catalyst system. This system may consist of a Lewis acid to activate the aldehyde for imine formation and a chiral hydrogen-bond donor catalyst (e.g., a thiourea derivative) to control the stereochemistry of the subsequent allylation of the iminium ion intermediate. nih.gov This cooperative catalysis ensures that the transiently formed iminium ion is trapped by the allyl nucleophile in a highly controlled chiral environment, leading to excellent enantioselectivity. nih.gov

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods leverage the high selectivity of enzymes to produce enantiopure compounds, offering a green and efficient alternative to traditional chemical synthesis. For the preparation of this compound, two primary enzymatic strategies are particularly relevant: the asymmetric synthesis from a prochiral ketone using transaminases and the kinetic resolution of the racemic amine using lipases.

Amine transaminases (TAs) are powerful biocatalysts that can install an amino group onto a ketone with high stereoselectivity. In this approach, 1-phenylbut-3-en-1-one would serve as the substrate. An (S)-selective ω-transaminase, using an inexpensive amine donor like L-alanine or isopropylamine, would transfer the amino group to the ketone, directly yielding the desired (S)-amine product with typically very high enantiomeric excess (>99% ee). rsc.orgnih.gov A significant challenge in transaminase reactions is the unfavorable equilibrium, which can be overcome by employing strategies such as using a large excess of the amine donor or removing the ketone byproduct in situ. mdpi.comresearchgate.net

Kinetic resolution is another viable chemoenzymatic route. In this process, an enzyme, typically a lipase, selectively acylates one enantiomer of a racemic mixture of 1-phenylbut-3-en-1-amine. This leaves the other enantiomer unreacted and enantiomerically enriched. For instance, a lipase could catalyze the acylation of the (R)-enantiomer, allowing for the isolation of the unreacted this compound at a theoretical maximum yield of 50% with high enantiopurity. The acylated (R)-amide can then be separated and hydrolyzed to recover the (R)-amine. Lipases are widely used for such resolutions due to their broad substrate tolerance, stability in organic solvents, and commercial availability. mdpi.com

Table 2: Chemoenzymatic Approaches for Chiral Amine Synthesis

| Enzymatic Strategy | Enzyme Type | Substrate | Product | Key Advantage |

| Asymmetric Synthesis | (S)-selective Transaminase | 1-Phenylbut-3-en-1-one | This compound | High theoretical yield (up to 100%), excellent enantioselectivity |

| Kinetic Resolution | Lipase | Racemic 1-Phenylbut-3-en-1-amine | This compound + (R)-N-acyl-amine | Access to both enantiomers, operational simplicity |

Atom-Economical and Sustainable Synthetic Approaches

In line with the principles of green chemistry, significant efforts have been directed towards developing atom-economical and sustainable methods for amine synthesis. The "hydrogen borrowing" or "hydrogen autotransfer" catalysis is a prime example of such an approach. mdpi.com This methodology enables the direct amination of alcohols with ammonia or other amines, where the only byproduct is water, resulting in a very high atom economy. nih.govresearchgate.net

In the context of synthesizing this compound, this strategy would involve the direct reaction of the chiral precursor (S)-1-phenylbut-3-en-1-ol with ammonia in the presence of a transition-metal catalyst (e.g., based on iridium, ruthenium, or iron). The catalytic cycle typically proceeds through the following steps:

The catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding ketone (1-phenylbut-3-en-1-one).

The ketone reacts with ammonia to form an imine intermediate.

The catalyst then returns the hydrogen to the imine, reducing it to the final amine product.

This process is highly efficient as it avoids the pre-activation of the alcohol and the use of stoichiometric reagents. rug.nl The stereochemical integrity of the starting alcohol is a critical consideration, and the choice of catalyst and reaction conditions is crucial to prevent racemization at the chiral center during the transient oxidation-reduction steps. This sustainable pathway represents a significant advancement over classical methods for converting alcohols to amines. mdpi.com

Chemical Reactivity and Transformations of S 1 Phenylbut 3 En 1 Amine

Reactions Involving the Amine Functionality

The primary amine group is a nucleophilic and basic center, participating in a variety of fundamental organic reactions. These transformations are often employed to protect the amine, modify its reactivity, or install functional groups necessary for subsequent cyclization reactions.

Nucleophilic Additions and Substitutions

As a primary amine, the nitrogen atom of (S)-1-Phenylbut-3-en-1-amine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a range of electrophiles in both addition and substitution reactions. Common transformations include N-alkylation and N-acylation.

N-Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary or tertiary amines. However, this reaction can sometimes lead to overalkylation, yielding quaternary ammonium (B1175870) salts.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base results in the formation of a stable amide bond. This is a common strategy for protecting the amine group or for introducing specific structural features.

These reactions are fundamental but can be complicated by the fact that the amine can react with Lewis acids used in other transformations, such as Friedel-Crafts reactions, which deactivates the molecule towards certain types of electrophilic substitution. libretexts.orglibretexts.org

Derivatization Strategies (e.g., carbamates, sulfonyl amides)

To control the reactivity of the amine and to prepare substrates for more advanced transformations, this compound is often converted into derivatives like carbamates and sulfonyl amides.

Carbamates: These derivatives are typically formed by reacting the amine with an appropriate chloroformate (e.g., benzyl (B1604629) chloroformate for a Cbz group, di-tert-butyl dicarbonate for a Boc group) in the presence of a base. organic-chemistry.org Another efficient method involves a three-component coupling of the amine, carbon dioxide, and an alkyl halide, facilitated by cesium carbonate. google.comnih.gov Carbamates are excellent protecting groups and are also used to modulate the nucleophilicity of the nitrogen atom in reactions like iodocyclization.

Sulfonyl Amides: Sulfonamides, particularly tosylamides, are readily synthesized by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine or triethylamine. organic-chemistry.orgcbijournal.com The resulting N-sulfonylated derivatives are crucial intermediates in many synthetic routes, most notably in aza-Prins cyclizations to form substituted piperidines. organic-chemistry.org

| Derivative | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| N-Boc Carbamate | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NEt₃), Solvent (e.g., CH₂Cl₂) | (S)-tert-butyl (1-phenylbut-3-en-1-yl)carbamate |

| N-Cbz Carbamate | Benzyl chloroformate (CbzCl) | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | (S)-benzyl (1-phenylbut-3-en-1-yl)carbamate |

| N-Tosyl Sulfonamide | p-Toluenesulfonyl chloride (TsCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | (S)-N-(1-phenylbut-3-en-1-yl)-4-methylbenzenesulfonamide |

Formation of Imines and Enamines

The reaction of amines with aldehydes and ketones is a cornerstone of carbonyl chemistry. As a primary amine, this compound reacts with aldehydes and ketones under mildly acidic conditions to form imines (also known as Schiff bases). This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond.

The formation of enamines, which feature a nitrogen atom attached to a carbon-carbon double bond, requires a secondary amine. Therefore, this compound itself does not form an enamine directly upon reaction with a simple aldehyde or ketone.

Reactions Involving the Alkene Moiety

The terminal double bond in this compound is an electron-rich center that readily undergoes reactions with electrophiles. The presence of the nearby chiral center at the C1 position can influence the stereochemical outcome of these reactions, leading to diastereoselective product formation.

Electrophilic Additions with Stereochemical Control

The alkene can react with various electrophiles. The stereochemistry of these additions can be influenced by the existing stereocenter, potentially favoring the formation of one diastereomer over another. This substrate-controlled diastereoselectivity is a valuable tool in synthesis.

One important example is epoxidation. The diastereoselective epoxidation of chiral allylic and homoallylic amines can be achieved using various oxidizing agents. rsc.orgresearchgate.net For instance, protonated allylic amines have been shown to undergo highly syn-diastereoselective epoxidation with reagents like Oxone, where hydrogen bonding directs the oxidant to one face of the double bond. rsc.org While specific studies on this compound are not prevalent, the principles of hydrogen-bond-directed and substrate-controlled epoxidation are well-established for this class of compounds. rsc.orgorganic-chemistry.org The resulting epoxides are versatile intermediates for further transformations.

Cyclization Reactions (e.g., aza-Prins cyclization, iodocyclisation to γ-lactams and azetidines)

The ability of this compound and its derivatives to undergo intramolecular cyclization reactions is one of its most powerful synthetic applications, providing access to important nitrogen-containing heterocyclic scaffolds.

Aza-Prins Cyclization: This reaction is a nitrogen-analogue of the Prins reaction and is a key method for synthesizing substituted piperidines. nih.govsemanticscholar.org Typically, an N-sulfonylated derivative of the homoallylic amine (such as the N-tosyl derivative) reacts with an aldehyde in the presence of a Lewis acid (e.g., AlCl₃, InCl₃). organic-chemistry.org The reaction proceeds through the formation of an N-acyliminium ion, which is then attacked intramolecularly by the alkene nucleophile. The resulting cyclized carbocation is trapped by a nucleophile (often a halide from the reaction medium) to afford a 4-halopiperidine derivative with controlled stereochemistry. organic-chemistry.orgyoutube.com The trans-selectivity of substituents at the 2- and 4-positions is often observed due to steric factors in the cyclization transition state. nih.gov

| Starting Material | Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Tosyl-(S)-1-phenylbut-3-en-1-amine | Aldehyde (R-CHO) | Lewis Acid (e.g., AlCl₃), Halide Source (e.g., TMSCl) | trans-2,6-disubstituted-4-halopiperidine |

Iodocyclization: This reaction involves the electrophilic addition of iodine to the alkene, which triggers an intramolecular nucleophilic attack by the nitrogen atom or a derivative thereof. When a carbamate derivative (e.g., N-Boc) is used, iodocyclization can lead to the formation of iodinated heterocyclic products. The reaction of γ,δ-unsaturated amides or carbamates with iodine typically proceeds via a 5-exo-trig cyclization to form γ-lactams (pyrrolidin-2-ones) or related structures. documentsdelivered.commiracosta.edu The stereochemistry of the starting material influences the stereochemical outcome of the newly formed stereocenters in the heterocyclic ring.

Metathesis Reactions (e.g., ring-closing metathesis for heterocycle formation)

Ring-closing metathesis (RCM) is a powerful strategy for the synthesis of unsaturated nitrogen heterocycles from acyclic diene precursors. While this compound itself is not a diene, it can be readily derivatized to generate a suitable substrate for RCM. This typically involves N-alkenylation, for instance, by attaching a second allyl group to the nitrogen atom to form an N-allyl-(S)-1-phenylbut-3-en-1-amine derivative.

This N,N-diallylic substrate can then undergo intramolecular RCM, catalyzed by ruthenium-based complexes like Grubbs' or Hoveyda-Grubbs catalysts, to yield a five-membered dihydropyrrole ring. The reaction is driven by the formation of the stable cyclic structure and the release of ethylene gas. The phenyl group and the remnant of the butenyl chain from the original molecule become substituents on the newly formed heterocyclic ring.

The general strategy for employing RCM on chiral allylamines has been successfully demonstrated for the synthesis of polyhydroxylated cyclic amines and other complex alkaloids ursa.cat. For example, bis-allylamines derived from chiral precursors have been subjected to RCM to provide cyclic allylamine intermediates ursa.cat. This approach highlights the utility of RCM in converting chiral acyclic amines into valuable cyclic structures. The efficiency of these reactions can be influenced by the nature of the catalyst and the steric and electronic properties of the substituents on the amine nih.gov. For instance, tosyl-protected amines have been shown to undergo RCM to access pyrroles and tetrahydropyridines, with higher yields observed when a phenyl substituent is adjacent to the amine nih.gov.

| Precursor Type | RCM Catalyst | Product Heterocycle | Key Feature |

| N-alkenyl derivative of this compound | Grubbs' or Hoveyda-Grubbs Catalyst | Chiral 2,4-disubstituted-2,5-dihydropyrrole | Formation of a five-membered ring |

| N-protected bis-allylamines | Ruthenium Alkylidene | Substituted Dihydropyrroles / Tetrahydropyridines | Versatile synthesis of N-heterocycles ursa.catnih.gov |

This RCM strategy provides a direct route to chiral pyrrolidine precursors, which are prevalent motifs in pharmaceuticals and natural products. The stereocenter from the starting material is retained throughout the process, leading to enantioenriched heterocyclic products.

Tandem and Cascade Reactions

The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. These sequences can be initiated at either the amine or the alkene, with the subsequent steps involving the other functional group.

A potential cascade sequence could involve the hydroamination or amination of the terminal alkene. For instance, enzyme-catalyzed intramolecular C(sp³)–H amination has been developed as a platform to construct chiral pyrrolidines from organic azides nih.govnih.gov. While this specific reaction starts from an azide, it demonstrates the principle of forming N-heterocycles through cascade C-N bond formation.

Another example of cascade reactions in amine synthesis is the use of multi-enzyme systems. The synthesis of a related compound, 3-amino-1-phenylbutane, has been achieved using a cascade involving a transaminase and a pyruvate (B1213749) decarboxylase, which shifts the reaction equilibrium to favor product formation mdpi.comresearchgate.net. This highlights the potential for biocatalytic cascades to synthesize or transform chiral amines.

While specific tandem reactions starting directly from this compound are not extensively documented, its structure lends itself to sequences such as:

Hydroformylation-Condensation: A rhodium- or cobalt-catalyzed hydroformylation of the butenyl group would generate an aldehyde. This intermediate could then undergo spontaneous intramolecular condensation with the amine (reductive amination in the presence of a reducing agent) to form a chiral piperidine ring.

Amination-Cyclization: An intermolecular reaction of the amine, for example with a Michael acceptor, could be followed by an intramolecular reaction involving the alkene, leading to more complex heterocyclic systems.

These multi-step, single-pot reactions are highly valuable as they reduce waste and purification steps, contributing to green chemistry principles polimi.it.

Stereochemical Implications of Transformations: Diastereoselectivity and Enantioselectivity

The most significant aspect of the reactivity of this compound is the influence of its pre-existing stereocenter on subsequent transformations. The chiral center at the C1 position effectively controls the stereochemical outcome of reactions, leading to the preferential formation of one diastereomer over others. This substrate-controlled diastereoselectivity is a cornerstone of asymmetric synthesis.

When new stereocenters are formed, for example, during the cyclization reactions mentioned above or in additions across the double bond, the approach of reagents is often directed to one face of the molecule by the steric bulk of the phenyl group and the conformational preferences it imparts.

Studies on analogous chiral systems provide clear evidence for this stereodirecting effect:

Intramolecular Aziridination: In reactions of chiral homoallyl sulfamates, which are structurally similar to N-protected derivatives of this compound, rhodium-catalyzed intramolecular olefin aziridination proceeds with high diastereoselectivity. The stereochemistry of the starting material dictates the stereochemistry of the resulting bicyclic aziridine product acs.org.

Diastereoselective Petasis Reactions: The three-component Petasis reaction, which couples an amine, an α-hydroxy aldehyde, and a boronate, shows that the chirality of the amine plays a crucial role in determining the diastereoselectivity of the resulting β-amino alcohol product nih.gov. An L-amino acid (analogous to the S-amine) typically favors the formation of the syn diastereomer when paired with a matched chiral catalyst nih.gov.

Allylation of Hydrazones: The synthesis of homoallylic amines through the allylation of acyl hydrazones demonstrates that high stereoselectivity can be achieved. The reaction of allylboronic acids with hydrazones proceeds with very high syn selectivity, which is opposite to the anti selectivity typically observed for imines organic-chemistry.orgacs.org. This highlights how the nature of the nitrogen functionality can completely reverse the stereochemical outcome.

The stereochemical implications are summarized in the table below, drawing parallels from related systems.

| Transformation Type | Reactant | Expected Outcome for this compound derivative | Stereochemical Principle |

| Intramolecular Aziridination | N-Sulfamoyl derivative + PhI(OAc)₂ / Rh₂(oct)₄ | Formation of a specific diastereomer of the bicyclic product. | The (S)-center directs the approach of the nitrene to one face of the alkene acs.org. |

| Hydroformylation/Cyclization | CO, H₂, Rh catalyst | Preferential formation of one diastereomer of the substituted piperidine. | The chiral center dictates the facial selectivity of the intramolecular iminium ion reduction. |

| Petasis-type Reaction | α-hydroxy aldehyde, boronate | Formation of the syn or anti β-amino alcohol with high diastereomeric excess. | The amine's stereochemistry controls the transition state geometry nih.gov. |

In essence, the (S)-configuration of 1-phenylbut-3-en-1-amine is not merely a static feature but an active director of stereochemistry, enabling the synthesis of complex, enantiomerically enriched molecules through diastereoselective reactions.

Applications in Asymmetric Synthesis and Materials Science Excluding Clinical

A Chiral Building Block for Complex Molecules

The inherent chirality and functional handles of (S)-1-phenylbut-3-en-1-amine make it an excellent starting material for the stereoselective synthesis of a variety of complex organic molecules. Its ability to impart chirality to a target structure is a key feature exploited in the synthesis of heterocycles and other optically active fine chemicals.

Synthesis of Chiral Heterocycles

Chiral heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals and biologically active natural products. This compound and its derivatives have been successfully employed in the synthesis of several classes of chiral heterocycles.

Azetidines: The synthesis of substituted azetidines can be achieved through the iodocyclization of homoallylic amines derived from this compound. For instance, the reaction of N-benzyl-1-phenylbut-3-en-1-amine with iodine and sodium hydrogen carbonate in acetonitrile (B52724) at room temperature yields the corresponding cis-azetidine with high diastereoselectivity. This method provides a direct route to functionalized 2-(iodomethyl)azetidine derivatives, which can be further modified. The reaction conditions can be tuned to favor the formation of either azetidines or pyrrolidines, with lower temperatures favoring the four-membered ring.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-benzyl-1-phenylbut-3-en-1-amine | Iodine, NaHCO3, Acetonitrile, 20°C | cis-2-(iodomethyl)-1-benzyl-4-phenylazetidine | 96% |

γ-Lactams: The γ-lactam moiety is a core structure in many natural products and pharmaceuticals. While direct synthesis from this compound is not extensively documented in the readily available literature, multicomponent reactions involving various amines, aldehydes, and pyruvate (B1213749) or acetylene (B1199291) derivatives represent a common strategy for the synthesis of highly functionalized γ-lactams. bldpharm.comnih.gov These reactions proceed through the formation of imine and enamine intermediates, followed by a Mannich-type reaction and subsequent intramolecular cyclization. bldpharm.comnih.gov The chirality of the amine substrate can influence the stereochemical outcome of the final γ-lactam product.

Precursor for Optically Active Fine Chemicals

The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications. This compound serves as a precursor for the synthesis of various optically active fine chemicals, particularly those with pharmaceutical applications. For example, chiral amines are crucial intermediates in the synthesis of many drugs. google.com The enantiopure nature of this compound makes it a valuable starting material for the synthesis of single-enantiomer pharmaceutical ingredients, avoiding the need for costly and often inefficient chiral resolution steps later in the synthetic sequence.

Role as a Chiral Ligand Precursor for Catalysis

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The amine functionality in this compound provides a convenient handle for its conversion into more complex chiral ligands. These ligands can then be coordinated to a metal center to create a chiral catalyst.

The development of chiral phosphine (B1218219) ligands has been a major focus in asymmetric catalysis. tcichemicals.com These ligands can be synthesized from chiral precursors like this compound through a series of chemical transformations that introduce a phosphine moiety while retaining the original stereocenter. The resulting chiral phosphine ligands can be used in a variety of transition metal-catalyzed reactions, such as asymmetric hydrogenation and cross-coupling reactions, to induce high levels of enantioselectivity. sigmaaldrich.com

Integration into Catalytic Cycles

Beyond its role as a precursor to chiral ligands, this compound and its derivatives can also be directly involved in catalytic cycles, particularly in organocatalysis and transition metal catalysis.

Organocatalysis: In organocatalysis, a small organic molecule is used to accelerate a chemical reaction. Chiral primary and secondary amines are a cornerstone of this field, particularly in enamine and iminium ion catalysis. mdpi.com For instance, a chiral amine can react with a carbonyl compound to form a chiral enamine, which then acts as a nucleophile in subsequent reactions, such as Michael additions. mdpi.commdpi.comthieme-connect.de The stereochemistry of the amine catalyst directs the stereochemical outcome of the product. While specific examples detailing the use of this compound as a primary organocatalyst are not widespread in the literature, its structural motifs are representative of the types of molecules that are effective in such transformations.

Transition Metal Catalysis: In transition metal catalysis, amines can act as directing groups, coordinating to the metal center and guiding the catalytic transformation to a specific site on the substrate. The amine group in derivatives of this compound can participate in palladium-catalyzed reactions, such as allylic alkylations. acs.orgnih.govmdpi.comresearchgate.net In these reactions, the amine can influence the regioselectivity and stereoselectivity of the C-C bond formation. The presence of the chiral center in the amine backbone can create a chiral environment around the metal, leading to the formation of an enantiomerically enriched product.

Advanced Spectroscopic and Structural Analysis for Mechanistic and Conformational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Elucidation and Dynamic Processes

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (S)-1-phenylbut-3-en-1-amine. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity and chemical environment of each atom.

In ¹H NMR, the chemical shifts and coupling constants are diagnostic. The proton at the chiral center (C1) typically appears as a multiplet, with its chemical shift influenced by the adjacent phenyl and amino groups. The protons of the vinyl group at the C3 and C4 positions exhibit characteristic shifts in the olefinic region of thespectrum. The diastereotopic protons of the methylene (B1212753) group (C2) often appear as distinct multiplets due to the adjacent stereocenter.

¹³C NMR provides the chemical shift for each unique carbon atom, confirming the molecular backbone. The carbon of the phenyl group, the chiral C1 carbon bonded to the nitrogen, and the sp² carbons of the vinyl group all resonate in distinct, predictable regions of the spectrum.

Dynamic NMR studies can reveal information about conformational changes, such as restricted rotation around the C1-phenyl or C1-C2 bonds. dntb.gov.ua By acquiring spectra at different temperatures, it is possible to observe changes in peak shape, such as broadening or coalescence, which can be analyzed to determine the energy barriers for these rotational processes. dntb.gov.ua Intramolecular and intermolecular interactions, which can influence the rate of these dynamic processes, can also be investigated. dntb.gov.ua

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| C1-H (methine) | ~ 4.10 | Triplet |

| C2-H (methylene) | ~ 2.50 | Multiplet |

| C3-H (vinyl) | ~ 5.80 | Multiplet |

| C4-H (vinyl) | ~ 5.15 | Multiplet |

| NH₂ | 1.50 - 2.50 | Broad Singlet |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to probe its conformational state.

As a primary amine, its IR spectrum is characterized by two N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. orgchemboulder.comspectroscopyonline.com An N-H bending vibration (scissoring) is typically observed around 1650-1580 cm⁻¹. orgchemboulder.com A broad N-H wagging band can also be seen in the 910-665 cm⁻¹ range. orgchemboulder.com

Other key vibrations include:

Aromatic C-H stretching: Occurs just above 3000 cm⁻¹.

Aliphatic C-H stretching: Occurs just below 3000 cm⁻¹.

C=C stretching of the vinyl group, appearing around 1640 cm⁻¹.

C-N stretching: Found in the 1250–1020 cm⁻¹ region for aliphatic amines. orgchemboulder.com

Aromatic C=C ring stretching: Bands appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for the non-polar C=C and aromatic ring vibrations, which often give rise to strong Raman signals. Conformational analysis can be performed by observing shifts in vibrational frequencies that are sensitive to the molecular geometry.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | Primary Amine | 3400-3250 (two bands) |

| C-H Stretch | Aromatic | 3100-3000 |

| C-H Stretch | Alkene | 3080-3010 |

| C-H Stretch | Alkane | 3000-2850 |

| N-H Bend | Primary Amine | 1650-1580 |

| C=C Stretch | Alkene | 1680-1620 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| C-N Stretch | Aliphatic Amine | 1250-1020 |

| N-H Wag | Primary Amine | 910-665 |

Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical methods are essential for confirming the absolute configuration of chiral molecules like this compound. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. wikipedia.org The resulting curve, known as an ORD spectrum, can be used to determine the absolute configuration of a molecule, often by comparison with known compounds or computational models. wikipedia.org

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by the molecule. The aromatic chromophore (the phenyl group) in this compound is key to its ECD spectrum. The spatial arrangement of the substituents around the chiral center influences how the chromophore interacts with polarized light, resulting in a unique ECD spectrum. A positive or negative Cotton effect in the spectrum is characteristic of a specific stereoisomer. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations, the (S) absolute configuration can be unambiguously confirmed. researchgate.net

X-ray Crystallography of Derivatives for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. Since primary amines like this compound are often oils or low-melting solids, they are typically converted into crystalline derivatives, such as hydrochloride or hydrobromide salts, to facilitate the growth of high-quality single crystals suitable for X-ray diffraction.

A crystal structure of a derivative would definitively confirm the (S)-configuration of the chiral center. Furthermore, it would provide invaluable insight into the intermolecular interactions that govern the crystal packing. For an amine salt, strong hydrogen bonds would be expected between the ammonium (B1175870) cation (-NH₃⁺) and the counter-ion (e.g., Cl⁻), as well as potentially with neighboring molecules. These interactions dictate the supramolecular architecture of the compound in the solid state.

Computational and Theoretical Investigations of S 1 Phenylbut 3 En 1 Amine and Its Reactions

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in elucidating reaction pathways, determining the geometries of transition states, and calculating activation energies, which helps in predicting reaction feasibility and outcomes. acs.orgcoe.edu

In the context of chiral amine synthesis, DFT calculations are applied to understand the mechanisms of reactions such as asymmetric transfer hydrogenation or biocatalytic amination. For instance, in the synthesis of chiral amines, DFT can model the transition states of hydride transfer from a catalyst to an imine intermediate. nih.gov By calculating the activation energies for the formation of both (S) and (R) enantiomers, researchers can predict which stereoisomer will be preferentially formed. tudelft.nlnih.gov

Studies on related systems, like the asymmetric reduction of ketones catalyzed by transition metal complexes, show that the difference in the energy of the transition states leading to the different enantiomers (ΔΔG‡) is the key determinant of enantioselectivity. tudelft.nl DFT calculations have been employed to explore the isomerization processes and racemization mechanisms of chiral ligands, providing valuable information for the design and synthesis of effective catalysts. researchgate.net The accuracy of these predictions is often benchmarked against experimental results, and modern computational methods have shown great potential in understanding the chemical origins of reactivity and selectivity. acs.org

| Parameter | Description | Typical Value Range (kcal/mol) |

|---|---|---|

| Activation Energy (ΔG‡) for (S)-product | The energy barrier for the formation of the (S)-enantiomer. | 15 - 25 |

| Activation Energy (ΔG‡) for (R)-product | The energy barrier for the formation of the (R)-enantiomer. | 17 - 27 |

| Enantioselectivity (ΔΔG‡) | The difference in activation energies between the (R) and (S) pathways. A larger value indicates higher enantioselectivity. | 1 - 5 |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By simulating the interactions within a system, MD can reveal the conformational landscape of a molecule like (S)-1-phenylbut-3-en-1-amine, showing its preferred shapes and flexibility. nih.govresearchgate.net This is particularly important when the amine is interacting with other molecules, such as in a solvent or within the active site of an enzyme.

For phenylalkylamines, conformational flexibility is a key feature that influences their biological activity and interaction with binding sites. nih.gov MD simulations can explore how the molecule rotates around its single bonds, leading to different spatial arrangements (conformers) of the phenyl and allyl groups relative to the amine. These simulations provide insights into the dynamic behavior of the molecule, which is crucial for understanding how it binds to a receptor or an enzyme's active site. nih.govnih.gov In biocatalysis, MD simulations of the enzyme-substrate complex are essential for understanding the dynamic interactions that lead to catalysis. acs.orgresearchgate.net They can show how the enzyme's structure changes to accommodate the substrate and how the substrate orients itself for the reaction to occur. acs.orgfrontiersin.org

Prediction of Stereoselectivity and Enantioselectivity in Catalyzed Reactions

Computational chemistry plays a pivotal role in predicting the stereochemical outcome of catalyzed reactions that produce chiral molecules like this compound. By combining methods like molecular docking and molecular dynamics (MD) simulations, researchers can model the interaction between a substrate and a catalyst (e.g., an enzyme) to predict which enantiomer will be the major product. nih.govresearchgate.net

This predictive process often involves several steps:

Docking: The substrate (or a reaction intermediate) is computationally placed into the active site of the catalyst to find the most stable binding poses. nih.govacs.org

MD Simulations: Short MD simulations are run starting from these docked poses. These simulations analyze the stability of the binding mode and identify "near-attack conformations" (NACs), which are ground-state arrangements that are geometrically poised for the reaction to occur. nih.govresearchgate.net

Analysis: The frequency and stability of NACs leading to the (S)-product versus the (R)-product are quantified. A higher prevalence of NACs for the (S)-pathway suggests that this compound will be the major product. nih.gov

This combined approach has been successfully used to predict the enantioselectivity of ω-transaminases, a class of enzymes used for chiral amine synthesis. nih.govacs.org Recent advancements even employ deep learning and machine learning algorithms to analyze MD trajectories, further enhancing the accuracy and efficiency of these predictions without the need for manually defined geometric criteria. rug.nlresearchgate.netresearchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding

The chemical and physical properties of this compound are governed by its intermolecular interactions. As a primary amine, its most significant interaction is hydrogen bonding. libretexts.org The nitrogen atom has a lone pair of electrons and is bonded to two hydrogen atoms, allowing it to act as both a hydrogen bond donor and acceptor. quora.comlumenlearning.com This capability leads to intermolecular association between amine molecules, resulting in higher boiling points compared to nonpolar compounds of similar molecular weight. libretexts.orgreddit.com

Beyond self-association, the amine group's ability to form hydrogen bonds with water is crucial for its solubility. libretexts.orgquora.com The lone pair on the nitrogen can accept a hydrogen bond from a water molecule, making even tertiary amines (which cannot hydrogen bond with themselves) soluble in water. libretexts.org

The molecule also contains a phenyl group, which contributes to other types of intermolecular forces:

Van der Waals forces: These dispersion forces are present in the entire molecule, particularly in the hydrocarbon portions (phenyl and butenyl groups).

Aromatic-Aromatic Interactions: The phenyl ring can interact with other aromatic rings through π-stacking or other aromatic-aromatic interactions, which are driven by electrostatic and van der Waals forces. nih.govacs.org The lone pair electrons on the nitrogen atom can also be conjugated with the aromatic ring, which can influence its reactivity. libretexts.org

The strength of these interactions is generally ranked as follows: Hydrogen Bonding > Dipole-Dipole Interactions > Van der Waals Forces. The N-H hydrogen bond in amines is typically weaker than the O-H hydrogen bond in alcohols because oxygen is more electronegative than nitrogen. lumenlearning.comyoutube.com

Substrate Binding and Reactivity Profiling in Biocatalysis

This compound is a chiral amine, a class of compounds frequently synthesized using biocatalysts like transaminases (TAs) and amine dehydrogenases (AmDHs). nih.govnih.gov Understanding how the precursor substrate binds to the enzyme's active site is fundamental to explaining and engineering the enzyme's reactivity and selectivity.

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a ketone precursor (1-phenylbut-3-en-1-one) to the corresponding amine. nih.gov The active site of an AmDH is typically located in a cleft between two domains: one for binding the substrate and one for binding the NAD(P)H cofactor. mdpi.com Computational modeling and structural studies show that specific residues within the active site are responsible for recognizing and orienting the substrate. For example, some residues form hydrogen bonds with the carbonyl group of the ketone, while others create a hydrophobic pocket that accommodates the phenyl and allyl groups. frontiersin.orgtudelft.nl The precise positioning of the substrate relative to the hydride-donating cofactor determines the stereochemical outcome, leading to the highly enantioselective formation of the (S)-amine. frontiersin.org

Transaminases (TAs): TAs are another key class of enzymes for chiral amine synthesis. frontiersin.orgresearchgate.net They work via a "ping-pong" mechanism involving a pyridoxal-5'-phosphate (PLP) cofactor. The substrate ketone enters the active site and forms a Schiff base intermediate with the cofactor. frontiersin.org The geometry of the active site, particularly the size of its "small" and "large" binding pockets, dictates which substrates can be accepted and controls the stereoselectivity of the amino group transfer. acs.org The reactivity profile of a TA can be broad or narrow depending on its origin and any protein engineering modifications. acs.org Computational methods are often used to screen TAs against various substrates to predict their potential for synthesizing specific chiral amines. nih.govresearchgate.net

| Enzyme Class | Substrate | Product | Key Active Site Features |

|---|---|---|---|

| Amine Dehydrogenase (AmDH) | 1-Phenylbut-3-en-1-one | This compound | Substrate binding pocket, Cofactor (NAD(P)H) binding site, Catalytic residues (e.g., Lys, Asp). tudelft.nl |

| Transaminase (TA) | 1-Phenylbut-3-en-1-one | This compound | Cofactor (PLP) binding site, "Small" and "Large" hydrophobic pockets for substrate orientation. acs.org |

Future Directions and Emerging Research Trends

Development of Novel and More Efficient Synthetic Strategies

The pursuit of more efficient, economical, and sustainable methods for synthesizing (S)-1-phenylbut-3-en-1-amine is a primary driver of current research. While classical methods exist, emerging strategies focus on minimizing step counts, reducing waste, and utilizing readily available starting materials.

One promising area is the development of one-pot, multicomponent reactions. For instance, catalytic, enantioselective methods that prepare homoallylic N-Boc amines directly from acetals are gaining traction. nih.gov These reactions generate reactive iminium ion intermediates in situ, which are then trapped by allylsilane nucleophiles. nih.gov This approach avoids the isolation of sensitive imine intermediates, streamlining the synthetic process. Another innovative strategy involves the three-component condensation of aldehydes, carbamates (like benzyl (B1604629) carbamate), and allyltrimethylsilane, which can be catalyzed by simple reagents like iodine to afford protected homoallylic amines in high yields. organic-chemistry.org

Biocatalysis also presents a powerful and green alternative. The use of enzymes, such as amine transaminases (ATAs), offers high selectivity under mild conditions. bohrium.comsemanticscholar.org Future research will likely focus on engineering more robust ATAs with broader substrate scopes and designing enzymatic cascades that can produce chiral amines from simple, inexpensive starting materials, thereby reducing reliance on traditional multi-step chemical syntheses. bohrium.comyork.ac.uk

Table 1: Comparison of Emerging Synthetic Strategies for Chiral Homoallylic Amines

| Strategy | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Multicomponent Reactions | Combines three or more reactants in a single operation. | High atom economy, reduced step count, operational simplicity. | Discovery of new catalysts and reaction conditions to improve enantioselectivity. |

| Biocatalytic Routes (e.g., Transaminases) | Uses enzymes to catalyze stereoselective C-N bond formation. | High enantioselectivity, mild reaction conditions, environmentally benign. bohrium.comnih.gov | Protein engineering to enhance enzyme stability and substrate scope. york.ac.uk |

| Umpolung Allylation | Reversal of polarity of the allyl group for reaction with imines. | Access to unique substitution patterns and complex structures. | Development of new iridium-catalyzed systems for asymmetric umpolung allylation. organic-chemistry.org |

Exploration of New Catalytic Systems for Enantioselective Transformations

The enantioselectivity of the synthesis is paramount, and the exploration of novel catalytic systems is at the heart of advancing the chemistry of this compound. Research is moving beyond established catalysts to discover systems that offer higher efficiency, broader functional group tolerance, and lower catalyst loadings.

Copper-catalyzed systems are a significant area of investigation. For example, complexes of copper with chiral N-heterocyclic carbene (NHC) ligands have been shown to effectively catalyze the enantioselective synthesis of homoallylamides from (pinacolato)allylborons and N-phosphinoylimines. nih.govresearchgate.net The modular nature of NHC ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize enantiomeric ratios.

Palladium-catalyzed allylic substitution reactions remain a cornerstone of C-N bond formation, and innovation continues with the design of new phosphoramidite (B1245037) and bisoxazoline ligands. nih.govresearchgate.net These advanced ligands are crucial for controlling regioselectivity and enantioselectivity in the amination of various allylic substrates. nih.gov Furthermore, rhodium-catalyzed asymmetric 1,2-allylation of aldimines with potassium allyltrifluoroborates has emerged as a powerful method for generating enantioenriched homoallylic amines under mild, often aqueous, conditions. organic-chemistry.org

The future in this area points towards the development of cooperative catalytic systems, where two or more catalysts work in concert to achieve transformations that are not possible with a single catalyst. This could involve combinations of metal catalysts with organocatalysts or biocatalysts to unlock new reaction pathways and enhance stereocontrol.

Applications in Advanced Materials and Polymer Science

While traditionally viewed as a synthetic intermediate for pharmaceuticals, the unique structure of this compound—possessing both a reactive primary amine and a polymerizable vinyl group—makes it an intriguing candidate for applications in materials science. This area remains largely nascent but holds considerable potential.

The primary amine group can act as a nucleophile or a monomer in the synthesis of polymers such as polyamides and polyimides. The pendant phenyl and allyl groups would introduce specific functionalities and chirality into the polymer backbone, potentially leading to materials with unique optical, thermal, or mechanical properties. For instance, polymers incorporating this chiral amine could be explored for applications in chiral chromatography as stationary phases or in asymmetric catalysis as recoverable ligands.

Furthermore, the vinyl group is susceptible to polymerization. Although the attempted radical copolymerization of a related monomer, 1-phenylbut-3-ene-1,2-dione, with styrene (B11656) was reported as unsuccessful, this highlights an area ripe for investigation. researchgate.net Future research could explore controlled polymerization techniques, such as ring-opening metathesis polymerization (ROMP) or coordination polymerization, to create well-defined polymers. The amine functionality could also be used to graft these molecules onto existing polymer surfaces, modifying their properties for applications in biocompatible materials or sensors.

Integration with Flow Chemistry and Automated Synthesis for Scalability

To transition this compound from a laboratory-scale chemical to an industrial building block, its synthesis must be scalable, safe, and efficient. Continuous flow chemistry is an enabling technology that addresses these challenges and is an emerging trend for the production of fine chemicals and pharmaceuticals. nih.goveuropa.eu

The synthesis of chiral amines is well-suited for flow reactors, which offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, especially when handling hazardous reagents or intermediates. europa.eu Enzymatic reactions, including those using transaminases, can be integrated into flow systems using immobilized enzymes in packed-bed reactors. nih.gov This allows for continuous production and easy separation of the catalyst from the product stream, improving process efficiency and catalyst reusability. nih.gov

The integration of flow chemistry with automated systems, including real-time reaction monitoring and machine learning algorithms for optimization, represents the next frontier. rsc.org Such platforms can rapidly screen reaction conditions to identify optimal parameters for yield and enantioselectivity, significantly accelerating process development. This automated approach will be crucial for the cost-effective, on-demand manufacturing of this compound and its derivatives.

Mechanistic Studies of Unexplored Reactivity Pathways

A deeper understanding of the reaction mechanisms that govern the formation and reactivity of this compound is essential for rational catalyst design and the discovery of new transformations. While many synthetic methods are well-established, the subtle non-covalent interactions that control enantioselectivity are often not fully understood.

Advanced computational and experimental techniques are being employed to probe these pathways. For example, in multicomponent reactions involving chiral thiourea (B124793) catalysts, computational data suggests that stereodifferentiation is achieved through specific non-covalent interactions, such as hydrogen bonding and π-stacking, between the catalyst and the iminium ion intermediate in the enantiodetermining transition state. nih.gov

Future research will likely focus on exploring previously uncharted reactivity of the homoallylic amine scaffold. The interplay between the amine, the double bond, and the chiral center could be exploited in novel intramolecular cyclization reactions to create complex heterocyclic structures. Mechanistic investigations into potential transformations like ene reactions or bohrium.comsemanticscholar.org-rearrangements could unlock new synthetic routes to valuable compounds. dntb.gov.ua Unraveling these pathways will not only lead to more efficient syntheses of the target molecule but also expand its utility as a versatile intermediate in organic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-Phenylbut-3-en-1-amine, and how is enantiomeric purity validated?

- Methodological Answer : The synthesis typically involves asymmetric catalysis, such as the use of chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes), to induce stereoselectivity. For example, reductive amination of 1-phenylbut-3-en-1-one with a chiral amine precursor can yield the (S)-enantiomer. Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak AD-H column) or nuclear Overhauser effect (NOE) NMR experiments with chiral shift reagents like Eu(hfc)₃. Polarimetry and X-ray crystallography are complementary techniques for absolute configuration confirmation .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using synchrotron or laboratory X-ray sources. The SHELX suite (SHELXT for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement. Hydrogen bonding networks and torsional angles are analyzed using Olex2 or Mercury .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). A systematic approach includes:

- Replicating experiments under standardized protocols (e.g., ISO guidelines).

- Meta-analysis of existing data to identify confounding variables (e.g., enantiomeric impurities, solvent polarity effects).

- Cross-validating results using orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular uptake studies).

- Refer to frameworks for qualitative data contradiction analysis, such as triangulating biochemical, computational, and structural data .

Q. What computational strategies predict the stereoselectivity and reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity in asymmetric catalysis (e.g., Gibbs free energy differences between diastereomeric pathways).

- Molecular Dynamics (MD) : Simulates solvent effects and ligand-protein interactions for biological activity studies.

- Machine Learning (ML) : Trains models on existing enantioselective synthesis datasets to optimize catalyst selection.

- Tools like Gaussian, ORCA, or AutoDock are recommended for these analyses .

Q. How does the steric and electronic environment of this compound influence its utility as a chiral ligand or building block?

- Methodological Answer :

- Steric Effects : The phenyl group and butenyl chain create a rigid scaffold, favoring coordination to metals (e.g., Pd, Rh) in cross-coupling reactions.

- Electronic Effects : The amine’s lone pair participates in hydrogen bonding or Lewis acid-base interactions, critical for asymmetric induction.

- Experimental Validation : Compare catalytic performance (e.g., turnover frequency, enantiomeric excess) in model reactions like allylic alkylation or hydroamination.

- Structural data from SCXRD and spectroscopic analysis (e.g., IR, UV-Vis) support these interpretations .

Data Contradiction and Reproducibility

Q. What frameworks ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Open Data Practices : Share crystallographic data (CIF files) via repositories like the Cambridge Structural Database (CSD).

- Detailed Protocols : Publish step-by-step synthetic procedures, including purification methods (e.g., column chromatography gradients).

- Collaborative Verification : Use platforms like the Open Science Framework (OSF) for third-party validation of results.

- Reference guidelines for reconciling open data with intellectual property concerns in health research .

Tables for Methodological Reference

| Technique | Application | Key Parameters |

|---|---|---|

| Chiral HPLC | Enantiomeric purity assessment | Mobile phase: Hexane/IPA (90:10), 1 mL/min |

| SCXRD with SHELXL | Absolute configuration determination | Resolution: <1.0 Å, R-factor: <5% |

| DFT Calculations (B3LYP/6-31G*) | Transition-state modeling | Gibbs energy ΔΔG‡ for stereoselectivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.